molecular formula C20H17N3O5 B2478642 N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 864923-09-1

N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2478642
CAS No.: 864923-09-1
M. Wt: 379.372
InChI Key: JCZIQLFAAGJJMP-UHFFFAOYSA-N
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Description

    Starting Materials: 2,4-dimethoxyaniline.

    Reaction Conditions: Coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using palladium catalysts.

  • Acetamide Formation

      Starting Materials: Acetic anhydride or acetyl chloride.

      Reaction Conditions: Acylation reactions under mild conditions, often using a base like pyridine to neutralize the by-products.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

      Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

      Catalyst Recycling: To reduce costs and environmental impact.

      Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Benzofuro[3,2-d]pyrimidine Core

        Starting Materials: 2-aminobenzofuran and a suitable pyrimidine derivative.

        Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

        Conditions: Typically performed under acidic or basic conditions.

        Products: Oxidized derivatives, potentially altering the methoxy groups or the acetamide moiety.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

        Conditions: Often carried out in anhydrous solvents.

        Products: Reduced forms of the compound, possibly affecting the carbonyl groups.

    • Substitution

        Reagents: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

        Conditions: Varies depending on the desired substitution.

        Products: Substituted derivatives, modifying the aromatic rings or the acetamide group.

    Common Reagents and Conditions

      Oxidizing Agents: KMnO₄, CrO₃, H₂O₂.

      Reducing Agents: LiAlH₄, NaBH₄.

      Catalysts: Palladium (Pd), Platinum (Pt), Lewis acids (e.g., AlCl₃).

      Solvents: Anhydrous solvents like THF, DCM, or ethanol.

    Scientific Research Applications

    Chemistry

      Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

      Catalysis: Potential use as a ligand in catalytic reactions.

    Biology

      Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

      Protein Binding: Studied for its ability to bind to proteins and alter their function.

    Medicine

      Drug Development: Investigated for its potential as a therapeutic agent, particularly in oncology and neurology.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

    Industry

      Material Science:

      Agriculture: Investigated for its potential use as a pesticide or herbicide.

    Mechanism of Action

    The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:

      Bind to Active Sites: Inhibit enzyme activity by occupying the active site.

      Modulate Receptor Activity: Alter receptor function by binding to specific sites.

      Pathway Involvement: Affect signaling pathways, potentially leading to therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

      N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: shares similarities with other benzofuro[3,2-d]pyrimidine derivatives, such as:

    Uniqueness

      Structural Features: The specific arrangement of methoxy groups and the acetamide moiety.

      Biological Activity: Unique interactions with biological targets, leading to distinct pharmacological profiles.

      Reactivity: Different reactivity patterns compared to other similar compounds, influencing its synthetic and industrial applications.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    N-(2,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17N3O5/c1-26-12-7-8-14(16(9-12)27-2)22-17(24)10-23-11-21-18-13-5-3-4-6-15(13)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JCZIQLFAAGJJMP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17N3O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    379.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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